Cas no 945428-79-5 (benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate)

benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate structure
945428-79-5 structure
商品名:benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate
CAS番号:945428-79-5
MF:C16H13N5O2
メガワット:307.306722402573
CID:5637287
PubChem ID:165925757

benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate 化学的及び物理的性質

名前と識別子

    • 945428-79-5
    • benzyl N-[9-(prop-2-yn-1-yl)-9H-purin-6-yl]carbamate
    • EN300-28291651
    • benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate
    • インチ: 1S/C16H13N5O2/c1-2-8-21-11-19-13-14(17-10-18-15(13)21)20-16(22)23-9-12-6-4-3-5-7-12/h1,3-7,10-11H,8-9H2,(H,17,18,20,22)
    • InChIKey: CGLWLZWDHMJYEM-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1=C2C(=NC=N1)N(CC#C)C=N2)=O)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 307.10692467g/mol
  • どういたいしつりょう: 307.10692467g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 457
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28291651-2.5g
benzyl N-[9-(prop-2-yn-1-yl)-9H-purin-6-yl]carbamate
945428-79-5 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28291651-0.1g
benzyl N-[9-(prop-2-yn-1-yl)-9H-purin-6-yl]carbamate
945428-79-5 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28291651-10g
benzyl N-[9-(prop-2-yn-1-yl)-9H-purin-6-yl]carbamate
945428-79-5
10g
$5221.0 2023-09-08
Enamine
EN300-28291651-5.0g
benzyl N-[9-(prop-2-yn-1-yl)-9H-purin-6-yl]carbamate
945428-79-5 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28291651-0.5g
benzyl N-[9-(prop-2-yn-1-yl)-9H-purin-6-yl]carbamate
945428-79-5 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28291651-0.05g
benzyl N-[9-(prop-2-yn-1-yl)-9H-purin-6-yl]carbamate
945428-79-5 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28291651-5g
benzyl N-[9-(prop-2-yn-1-yl)-9H-purin-6-yl]carbamate
945428-79-5
5g
$3520.0 2023-09-08
Enamine
EN300-28291651-1g
benzyl N-[9-(prop-2-yn-1-yl)-9H-purin-6-yl]carbamate
945428-79-5
1g
$1214.0 2023-09-08
Enamine
EN300-28291651-10.0g
benzyl N-[9-(prop-2-yn-1-yl)-9H-purin-6-yl]carbamate
945428-79-5 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28291651-1.0g
benzyl N-[9-(prop-2-yn-1-yl)-9H-purin-6-yl]carbamate
945428-79-5 95.0%
1.0g
$1214.0 2025-03-19

benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate 関連文献

benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamateに関する追加情報

Introduction to Benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate (CAS No. 945428-79-5)

Benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate, a compound with the chemical identifier CAS No. 945428-79-5, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the purine derivative class, which is well-documented for its diverse biological activities and therapeutic potential. The structural motif of this molecule incorporates a benzyl group, a propargyl moiety, and a purine core, each contributing to its unique pharmacological profile.

The benzyl group, a common pharmacophore in drug design, is known for its ability to enhance solubility and bioavailability, making it an attractive feature for pharmaceutical applications. The propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne functionality, which has been increasingly explored in the development of novel bioactive molecules. Alkynes are versatile intermediates that can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, allowing for further structural modifications and derivatization.

The purine core of Benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate is particularly noteworthy due to its presence in numerous biologically active compounds, including nucleoside analogs used in antiviral and anticancer therapies. The carbamate functional group at the 6-position of the purine ring adds another layer of complexity to the molecule's interactions with biological targets. This modification can influence both the electronic properties and steric environment of the purine scaffold, potentially modulating its binding affinity and selectivity.

Recent research in the field of purine derivatives has highlighted their potential in addressing various therapeutic challenges. For instance, studies have demonstrated that modifications at the 6-position of the purine ring can significantly alter the pharmacokinetic properties of these compounds. In particular, carbamate-substituted purines have shown promise in inhibiting enzymes involved in DNA replication and repair, making them attractive candidates for anticancer drug development.

The propargyl group in Benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate also opens up possibilities for further functionalization through cross-coupling reactions. These reactions are widely used in synthetic organic chemistry to construct complex molecular architectures efficiently. By incorporating alkynes into drug candidates, researchers can create diverse libraries of compounds for high-throughput screening, increasing the likelihood of identifying novel therapeutic agents.

In addition to its structural features, Benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-yIcarbamate may exhibit unique biological activities due to its combined pharmacophoric elements. The benzyl group can enhance membrane permeability and binding affinity, while the propargyl group can participate in post-synthetic modifications. The purine core itself is known for its interactions with enzymes and receptors involved in critical biological pathways.

Current research trends suggest that compounds incorporating purine derivatives are being extensively studied for their potential applications in treating various diseases. For example, modified purines have been investigated for their roles in modulating immune responses and inhibiting inflammatory pathways. The carbamate functional group, in particular, has been shown to enhance binding interactions with biological targets, leading to improved efficacy.

The synthesis of Benzyl N-9-(prop--2--yn--1--yI)-9H-purin--6--yIcarbamate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, play a crucial role in constructing the complex molecular framework of this compound. These methods allow for precise control over molecular connectivity, enabling the introduction of specific functional groups at desired positions.

The pharmacological evaluation of Benzyl N--9-(prop--2--yn--1--yI)-9H-purin--6--yIcarbamate is an ongoing process that involves both in vitro and in vivo studies. In vitro assays are used to assess binding affinity to biological targets and preliminary toxicological profiles. In vivo studies provide insights into the compound's pharmacokinetic behavior and therapeutic efficacy. These studies are essential for determining the potential clinical applications of this compound and guiding further development efforts.

The versatility of Benzyl N--9-(prop--2--yn--1--yI)-9H-purin--6--yIcarbamate makes it a valuable scaffold for drug discovery programs targeting various diseases. Its unique structural features offer opportunities for designing next-generation therapeutics with improved efficacy and reduced side effects. As research continues to uncover new biological functions of purine derivatives, compounds like Benzyl N--9-(prop---2---yn---1---yI)-9H-purin---6---yIcarbamate are likely to play a significant role in future medical advancements.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd